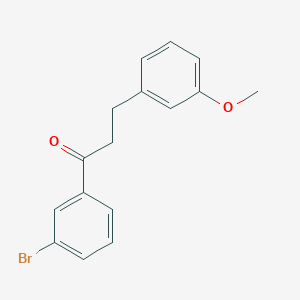

3'-Bromo-3-(3-methoxyphenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLDWFPGXRUKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644222 | |

| Record name | 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-64-6 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 3 3 Methoxyphenyl Propiophenone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials. For 3'-Bromo-3-(3-methoxyphenyl)propiophenone, two primary disconnections guide the synthetic strategy.

The most logical final-step transformation is the introduction of the bromine atom onto the pre-formed propiophenone (B1677668) scaffold. This disconnection of the C-Br bond points to an electrophilic aromatic substitution (EAS) reaction on the 3-(3-methoxyphenyl)propiophenone (B82964) precursor. The acyl group of the propiophenone is a deactivating, meta-directing group, which facilitates the desired regioselective bromination at the 3'-position.

The second key disconnection involves the formation of the carbon skeleton of the 3-(3-methoxyphenyl)propiophenone precursor. Several approaches can be envisioned:

Alkylation Route (Disconnection A): Cleavage of the Cα-Cβ bond suggests an alkylation reaction between an acetophenone (B1666503) enolate and a 3-methoxybenzyl halide. This is a robust and straightforward method for forming the propanone backbone.

Friedel-Crafts Route (Disconnection B): Disconnecting the bond between the carbonyl carbon and the phenyl ring points towards a Friedel-Crafts acylation. This would involve the acylation of benzene (B151609) with 3-(3-methoxyphenyl)propanoyl chloride.

Michael Addition Route (Disconnection C): An alternative disconnection of the Cα-Cβ bond could imply a conjugate addition (Michael reaction). For instance, a suitable phenyl nucleophile could be added to a 3-(3-methoxyphenyl)propenone (a chalcone (B49325) derivative). This method is also employed for synthesizing similar 1,3-diarylpropan-1-one structures. mdpi.comnih.gov

Based on these primary disconnections, the forward synthesis can be strategically planned, focusing first on the construction of the 3-(3-methoxyphenyl)propiophenone scaffold, followed by regioselective bromination.

Precursor Synthesis Strategies for 3-(3-methoxyphenyl)propiophenone Scaffold

The synthesis of the 1-phenyl-3-(3-methoxyphenyl)propan-1-one core is a critical phase that can be accomplished through several established organic chemistry reactions.

The α-alkylation of ketones is a powerful method for C-C bond formation. researchgate.net In this approach, acetophenone is deprotonated to form its corresponding enolate, which then acts as a nucleophile, attacking an electrophile such as 3-methoxybenzyl bromide.

The reaction begins with the formation of the acetophenone enolate using a strong base. The choice of base is crucial to ensure complete deprotonation and minimize side reactions like self-condensation. Following enolate formation, the electrophile, 3-methoxybenzyl halide, is introduced to complete the alkylation.

| Base | Solvent | Temperature | Notes |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 °C to rt | Commonly used for kinetic enolate formation, minimizing side reactions. |

| Sodium hydride (NaH) | Dimethylformamide (DMF) or THF | 0 °C to rt | A strong, non-nucleophilic base suitable for generating thermodynamic enolates. |

| Potassium hydroxide (B78521) (KOH) | Anisole | Elevated | A greener approach using a less hazardous solvent and base. researchgate.net |

This method is highly versatile, allowing for various substitutions on both the acetophenone and benzyl (B1604629) halide moieties to generate a library of related compounds.

The Friedel-Crafts acylation provides a classic and direct route to aryl ketones. masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride. organic-chemistry.org To synthesize the target scaffold, benzene can be acylated with 3-(3-methoxyphenyl)propanoyl chloride using a strong Lewis acid catalyst.

The mechanism proceeds in several steps:

Formation of a highly electrophilic acylium ion from the reaction of 3-(3-methoxyphenyl)propanoyl chloride with the Lewis acid catalyst. youtube.com

Nucleophilic attack of the benzene ring on the acylium ion, forming a resonance-stabilized carbocation intermediate (the arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the final ketone product.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation reactions. libretexts.org Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements. libretexts.org

| Lewis Acid Catalyst | Typical Solvent | Notes |

| Aluminum chloride (AlCl₃) | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | The most common and reactive catalyst; required in stoichiometric amounts. sigmaaldrich.com |

| Iron(III) chloride (FeCl₃) | Nitromethane, DCE | A milder alternative to AlCl₃. |

| Zinc oxide (ZnO) | Solvent-free | A heterogeneous catalyst used for greener acylation reactions. organic-chemistry.org |

Organometallic reagents offer alternative pathways for constructing the precursor. While direct cross-coupling to form the propanone backbone is less common, these methods are invaluable for synthesizing the necessary starting materials. For instance, a Grignard reaction can be employed to create a related ketone, 1-(3-methoxyphenyl)propan-1-one, by reacting 3-methoxybenzonitrile (B145857) with ethylmagnesium bromide. molport.com

A more direct, albeit complex, strategy for the 1,3-diarylpropane skeleton could involve the conjugate addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide or a Gilman reagent like lithium diphenylcuprate) to a suitable α,β-unsaturated ketone, such as 1-(3-methoxyphenyl)prop-2-en-1-one.

Regioselective Bromination Techniques at the 3'-Position

The final step in the synthesis is the selective introduction of a bromine atom at the meta-position of the phenyl ketone ring.

The propiophenone group (-COCH₂CH₂Ar) is a deactivating group due to the electron-withdrawing nature of the carbonyl. This deactivation slows the rate of electrophilic aromatic substitution but also directs incoming electrophiles to the meta (3') position. youtube.com This inherent directing effect is key to achieving the desired regioselectivity.

The mechanism for bromination is a classic example of electrophilic aromatic substitution: libretexts.orgyoutube.comkhanacademy.org

Generation of the Electrophile: The brominating agent is activated by a catalyst to generate a potent electrophile, effectively Br⁺. For example, Br₂ reacts with a Lewis acid like FeBr₃ to form a highly polarized complex. youtube.com

Nucleophilic Attack: The π-electron system of the deactivated benzene ring attacks the electrophilic bromine. This step is the rate-determining step and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The positive charge of this intermediate is destabilized when the attack occurs at the ortho or para positions due to proximity to the electron-withdrawing acyl group. Conversely, meta attack keeps the positive charge away from the deactivating group, making it the favored pathway.

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding this compound. khanacademy.org

Various brominating agents can be employed, with the choice often depending on the reactivity of the substrate and the desired reaction conditions. organic-chemistry.org For deactivated aromatic compounds, stronger conditions are often necessary. acs.orgresearchgate.net

| Brominating Agent | Catalyst / Conditions | Notes |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | The classic method for aromatic bromination. The Lewis acid polarizes the Br-Br bond. youtube.com |

| N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid (H₂SO₄) | An effective system for the monobromination of highly deactivated aromatic compounds under mild conditions. acs.orgresearchgate.netmanac-inc.co.jp |

| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid (TFA) | A powerful reagent for brominating moderately deactivated arenes, avoiding polybromination. organic-chemistry.orgresearchgate.net |

By carefully selecting the synthetic route for the precursor scaffold and employing the principles of electrophilic aromatic substitution, this compound can be synthesized with high regiochemical control.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. unblog.fr The strategy relies on the use of a directing metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proximal ortho C-H bond, creating a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

In the context of synthesizing this compound, a DoM strategy would be challenging for the direct introduction of the 3'-bromo group onto the propiophenone core. The starting material, 3-(3-methoxyphenyl)propiophenone, lacks a potent DMG on the phenyl ketone ring to direct lithiation to the 3'-(meta) position. Standard electrophilic substitution on this ring is governed by the deactivating and meta-directing nature of the acyl group.

However, DoM principles could be applied to the other aromatic ring. The methoxy (B1213986) group on the 3-(3-methoxyphenyl) moiety is a well-established DMG. wikipedia.org Treatment of 3-(3-methoxyphenyl)propiophenone with a strong base like n-butyllithium would likely lead to deprotonation at the C-2 or C-4 positions of the methoxy-bearing ring, ortho to the methoxy group. harvard.edu While this demonstrates the principle of DoM, it does not lead to the target compound. Therefore, a direct DoM approach to achieve the 3'-bromination is not the most straightforward pathway and alternative synthetic strategies are generally preferred.

Catalytic Bromination Methods, including Copper-Mediated Approaches

Catalytic bromination methods offer a more direct route to introduce the bromine atom with potentially high regioselectivity. These methods avoid the use of stoichiometric and often harsh brominating agents, aligning with more sustainable chemical practices.

Copper-mediated approaches have emerged as a versatile tool in C-H functionalization, including bromination. researchgate.net Copper(II) bromide (CuBr₂) can serve as both a catalyst and a bromine source for the halogenation of aromatic ketones. researchgate.netresearchgate.net Research on propiophenone derivatives has shown that copper complexes can influence the regioselectivity of the bromination reaction. For instance, the use of a CuBr₂-cyclodextrin complex has been reported to preferentially promote halogenation on the aromatic ring of propiophenone. researchgate.net The mechanism often involves the copper center activating the C-H bond or facilitating the transfer of a bromine radical or electrophilic bromine species. nih.gov A proposed mechanism for a copper-catalyzed C(sp³)–H bromination involves the formation of a C-centered radical, followed by bromine abstraction from a copper-bromide intermediate to yield the final product. nih.gov

Other catalytic systems for aromatic bromination include the use of zeolites or other solid acids, which can enhance para-selectivity. nih.gov For the synthesis of this compound, the propiophenone group acts as a meta-director. A catalytic system would need to overcome this directing effect if a different substitution pattern were desired, but for the target 3'-bromo isomer, the inherent electronic properties of the substrate align with the desired outcome.

| Catalyst System | Brominating Agent | Key Features |

| Copper(II) Complexes (e.g., CuBr₂) | CuBr₂ or N-Bromosuccinimide (NBS) | Can promote aromatic bromination; selectivity influenced by ligands. researchgate.net |

| Zeolites | Bromine (Br₂) or NBS | Shape-selective catalysis can enhance para-selectivity for activated rings. nih.gov |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Bromine (Br₂) | Traditional method for electrophilic aromatic substitution. |

Solvent and Temperature Optimization for Selective Bromination

The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield and selectivity of bromination reactions. Optimization of these conditions is essential to minimize the formation of byproducts, such as poly-brominated species or undesired isomers.

Solvent Effects: The polarity of the solvent can affect the reaction pathway. In electrophilic aromatic bromination, non-polar solvents may be used. For the selective α-monobromination of the carbonyl compound itself (a potential side reaction), dichloromethane has been identified as an effective solvent. researchgate.net For aromatic bromination, greener alternatives to conventional chlorinated solvents are being investigated, including water (with phase transfer catalysts), ionic liquids, or deep eutectic solvents. researchgate.net The use of water as a solvent is particularly attractive as it is non-flammable, non-toxic, and readily available.

Temperature Control: Temperature plays a crucial role in controlling reaction rates and selectivity. Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution by favoring the formation of the thermodynamically more stable product and minimizing side reactions. google.com For example, in the bromination of fluorobenzene (B45895), selectivities as high as 97-98% for the para-isomer were achieved at temperatures between 0 to -20°C. google.com Conversely, higher temperatures may be required to achieve a reasonable reaction rate, but can lead to a decrease in selectivity. nih.govresearchgate.net For the synthesis of this compound, a systematic study varying the temperature would be necessary to find the optimal balance between reaction efficiency and the selective formation of the desired 3'-bromo isomer.

| Parameter | Effect on Bromination | Example |

| Solvent | Influences reagent solubility, reaction kinetics, and selectivity. Can favor aromatic vs. side-chain bromination. | Dichloromethane found to be optimal for selective α-monobromination of acetophenone. researchgate.net |

| Temperature | Affects reaction rate and regioselectivity. Lower temperatures often increase selectivity. | High para-selectivity observed at temperatures between 0 and -20°C for fluorobenzene bromination. google.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable processes. researchgate.net Key considerations include maximizing atom economy, improving reaction efficiency, and utilizing sustainable reagents and solvents. researchgate.netnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. nih.govjocpr.com

The atom economy of the bromination step in the synthesis of this compound depends heavily on the chosen brominating agent.

Using Elemental Bromine (Br₂): In a typical electrophilic aromatic substitution, one atom of bromine is incorporated into the product, while the other forms hydrogen bromide (HBr) as a byproduct. This results in a theoretical maximum atom economy of less than 100%.

Using N-Bromosuccinimide (NBS): When NBS is used as the brominating agent, succinimide (B58015) is generated as a stoichiometric byproduct. cambridgescholars.com

| Bromination Method | Byproduct | Theoretical Atom Economy | Notes |

| Electrophilic Substitution with Br₂ | HBr | < 100% | Generates a corrosive acidic byproduct. |

| Reaction with NBS | Succinimide | < 100% | Often considered a milder and more selective alternative to Br₂. cambridgescholars.com |

| Addition Reactions | None | 100% | Not directly applicable for aromatic substitution but represents the ideal for atom economy. nih.gov |

The selection of reagents and solvents has a significant impact on the environmental footprint of a synthesis.

Sustainable Solvents: Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages their replacement with more benign alternatives.

Water: An excellent green solvent due to its availability, non-toxicity, and non-flammability.

Heptane: Can be used as a substitute for more hazardous nonpolar solvents. proquest.com

Solvent-free conditions: Mechanochemistry, or performing reactions by grinding solids together, can eliminate the need for solvents entirely. proquest.com

By carefully selecting less hazardous solvents and reagents, the synthesis of this compound can be made significantly safer and more environmentally friendly. researchgate.net

Chemical Reactivity and Transformative Chemistry of 3 Bromo 3 3 Methoxyphenyl Propiophenone

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) is a primary site of reactivity in 3'-Bromo-3-(3-methoxyphenyl)propiophenone. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. A wide variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and moving the electron pair onto the oxygen atom.

For this compound, this can be illustrated with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). For instance, the reaction with a Grignard reagent would proceed as follows:

Reaction Scheme:

The addition of the R group from the Grignard reagent and the subsequent protonation of the alkoxide intermediate results in the formation of a tertiary alcohol. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

Below is a table illustrating potential nucleophilic addition reactions with corresponding products.

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl/Aryl group | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

| Ylide | Wittig Reagent (Ph₃P=CHR) | Alkene |

Reduction Pathways to Alcohols

The ketone carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

Common laboratory reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. It can effectively reduce ketones to secondary alcohols in protic solvents like methanol (B129727) or ethanol.

Reaction with Sodium Borohydride: The reaction with sodium borohydride involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to give the final alcohol product.

General Reaction:

The expected product is 1-(3'-Bromophenyl)-1-(3-methoxyphenyl)propan-1-ol. The reaction is typically high-yielding and proceeds under mild conditions.

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C, followed by aqueous workup | Secondary Alcohol |

Oxidation Reactions of the Ketone

While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized under forcing conditions. The oxidation of an unsymmetrical ketone like this compound would involve the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

According to Popoff's rule, during the oxidation of an unsymmetrical ketone, the cleavage of the C-CO bond occurs in such a way that the keto group stays with the smaller alkyl group. However, in the case of propiophenone (B1677668) derivatives, the bond between the carbonyl carbon and the adjacent methylene (B1212753) group is typically cleaved.

Vigorous oxidizing agents such as hot alkaline potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can be used. The oxidation would likely lead to the formation of two carboxylic acids: 3-bromobenzoic acid and 3-methoxybenzoic acid, along with the release of carbon dioxide from the ethyl group.

| Oxidizing Agent | Conditions | Expected Products |

| Hot alkaline KMnO₄ | Heat, followed by acidification | 3-Bromobenzoic acid and 3-Methoxybenzoic acid |

| Concentrated Nitric Acid | Heat | 3-Bromobenzoic acid and 3-Methoxybenzoic acid |

Enolization and α-Functionalization Reactions

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in this compound allows for enolization. In the presence of an acid or a base, the ketone can exist in equilibrium with its enol or enolate form. This enol or enolate intermediate is nucleophilic and can react with various electrophiles, leading to α-functionalization.

A common example of α-functionalization is α-halogenation. For instance, in the presence of an acid catalyst and a halogen such as bromine (Br₂), the ketone can undergo α-bromination. The reaction proceeds through the enol form, which attacks the bromine molecule.

Reaction Scheme for α-Bromination:

This reaction introduces a bromine atom at the α-position of the ketone, yielding 2,3'-Dibromo-3-(3-methoxyphenyl)propiophenone. This product can then serve as a precursor for further synthetic modifications.

| Reagent | Conditions | Product |

| Br₂ / Acetic Acid | Room temperature or gentle heating | α-Bromoketone |

| N-Bromosuccinimide (NBS) / H⁺ | CCl₄, reflux | α-Bromoketone |

Transformations Involving the Aromatic Bromo Substituent

The bromine atom attached to one of the aromatic rings is a versatile handle for various chemical transformations, most notably nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In this compound, the propiophenone group at the meta position to the bromine atom is an electron-withdrawing group, which can facilitate nucleophilic attack. However, its activating effect is less pronounced than if it were in the ortho or para position.

Strong nucleophiles, such as alkoxides or amines, can displace the bromide ion, particularly at elevated temperatures. For example, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of the bromine atom with a methoxy (B1213986) group.

Hypothetical SNAr Reaction:

It is also important to consider the possibility of a benzyne (B1209423) mechanism under very strong basic conditions (e.g., with sodium amide, NaNH₂). The elimination of HBr would form a highly reactive benzyne intermediate, which would then be attacked by the nucleophile. This mechanism can sometimes lead to a mixture of substitution products.

| Nucleophile | Reagent | Conditions | Potential Product |

| Methoxide | Sodium methoxide (NaOCH₃) | High temperature, polar aprotic solvent | 3'-Methoxy-3-(3-methoxyphenyl)propiophenone |

| Amide | Sodium amide (NaNH₂) | Liquid ammonia | 3'-Amino-3-(3-methoxyphenyl)propiophenone (via benzyne) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom attached to the propiophenone aromatic ring serves as a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl group. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligands, and reaction conditions can be crucial for achieving high yields, especially given the presence of the ketone functionality which could potentially interact with the catalyst. For instance, the coupling of various aryl bromides with arylboronic acids has been successfully achieved using palladium acetate (B1210297) with phosphine (B1218219) ligands.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 3-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |

| 1-Bromo-4-nitrobenzene | 2-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 88 |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. nih.gov This reaction is also palladium-catalyzed and requires a base. wikipedia.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The stereoselectivity of the newly formed double bond is a key aspect of the Heck reaction, often favoring the E-isomer.

Table 2: Illustrative Heck Reaction Conditions for Aryl Bromides

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Bromobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 85 |

| 4-Bromoacetophenone | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 90 |

| 3-Bromoaniline | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 78 |

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an aryl-alkyne conjugate. The Sonogashira reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base. Applying this to this compound would introduce an alkynyl substituent at the 3'-position of the propiophenone ring.

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 1-Bromo-4-fluorobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 88 |

| 3-Bromoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 60 | 91 |

Lithiation and Grignard Reagent Formation

The carbon-bromine bond in this compound can be converted into a highly nucleophilic organometallic species through either lithium-halogen exchange or the formation of a Grignard reagent. These intermediates are powerful tools for the formation of new carbon-carbon bonds.

Lithiation: Treatment of the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a lithium-halogen exchange, generating an aryllithium species. This aryllithium is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups. The presence of the ketone in the target molecule requires careful temperature control and potentially the use of less nucleophilic organolithiums to avoid competitive addition to the carbonyl group.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent. mnstate.eduwikipedia.org This organomagnesium compound is also a strong nucleophile and base. mnstate.edu The formation of Grignard reagents is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. wikipedia.org Similar to the aryllithium, the Grignard reagent can react with various electrophiles. However, a significant challenge in the formation of this Grignard reagent is the potential for it to react with the ketone functionality of another molecule of the starting material. This can be mitigated by using an excess of magnesium and carefully controlling the reaction conditions.

Reactivity of the 3-Methoxyphenyl (B12655295) Moiety

The 3-methoxyphenyl group in the molecule possesses its own distinct reactivity, primarily centered on the aromatic ring and the methoxy group itself.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. The propiophenone moiety on the other ring is a deactivating group, making the methoxyphenyl ring the more reactive of the two towards electrophiles. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur on the methoxyphenyl ring at the positions ortho and para to the methoxy group. The steric hindrance from the rest of the molecule might influence the ratio of ortho to para substitution.

The methyl ether of the methoxy group can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). chem-station.com The choice of reagent is critical to avoid unwanted side reactions, particularly with the ketone functional group present in the molecule. Selective demethylation can sometimes be achieved under milder conditions, for instance, using certain sulfur-based nucleophiles or specific Lewis acid-thiol combinations.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound raises important questions of chemo- and regioselectivity.

Chemoselectivity in cross-coupling reactions would primarily involve the selective reaction at the C-Br bond without affecting the ketone or the methoxy group. Palladium catalysts are generally tolerant of ketone and ether functionalities, so high chemoselectivity for the Suzuki, Heck, and Sonogashira couplings at the C-Br bond is expected. In reactions involving strong nucleophiles or bases, such as lithiation or Grignard formation, the ketone is a competing electrophilic site. Low temperatures and careful choice of reagents are necessary to favor reaction at the C-Br bond.

Regioselectivity is most relevant in the context of electrophilic aromatic substitution on the 3-methoxyphenyl ring. As the methoxy group is a powerful ortho, para-director, electrophiles will preferentially add to the positions C2, C4, and C6 of this ring. The steric bulk of the rest of the molecule may disfavor substitution at the C2 position, potentially leading to a higher proportion of C4 and C6 substituted products.

Derivatization Studies for Structure-Function Relationship Elucidation (excluding biological context)

The derivatization of this compound allows for systematic modifications of its structure, which can be used to study the relationship between its chemical structure and physical properties, such as spectroscopic characteristics, and reactivity.

By systematically varying the substituents on either aromatic ring through the reactions described above, a library of compounds can be generated. For example, a series of biaryl derivatives can be synthesized via Suzuki coupling, each with different electronic and steric properties. The impact of these modifications on the molecule's UV-Vis absorption, fluorescence, and electrochemical properties can then be investigated.

Similarly, derivatization of the ketone functionality, for instance, through Wittig reactions to form substituted alkenes or reduction to the corresponding alcohol, provides another avenue for structural modification. The resulting changes in molecular conformation and electronic distribution can be correlated with changes in physical and chemical properties. Such studies are fundamental to understanding how molecular structure dictates function and can guide the design of new molecules with tailored properties for various applications in materials science and chemical research. Studies on related chalcone (B49325) derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence their physical and chemical properties. iiarjournals.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 3 3 Methoxyphenyl Propiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonance Assignments

The ¹H NMR spectrum of 3'-Bromo-3-(3-methoxyphenyl)propiophenone is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings and the aliphatic propyl chain. Based on established chemical shift principles and data from analogous compounds, the predicted proton resonances are as follows:

The 3-bromophenyl ring protons are anticipated to show a complex splitting pattern. The proton at the C2' position, being ortho to the bromine and the carbonyl group, would likely appear as a triplet or singlet-like peak around δ 8.15 ppm. The proton at C6', positioned between the bromine and a hydrogen, is expected to resonate as a doublet of doublets around δ 7.85 ppm. The proton at C4', ortho to the bromine, would likely be found around δ 7.75 ppm, while the proton at C5' is expected to appear as a triplet around δ 7.40 ppm.

The 3-methoxyphenyl (B12655295) ring protons will also display characteristic shifts. The proton at C2'', ortho to the methoxy (B1213986) group, is predicted to be a singlet or a finely split triplet around δ 6.85 ppm. The protons at C4'' and C6'' would likely appear as a multiplet in the range of δ 6.75-6.80 ppm. The proton at C5'', a triplet, is expected around δ 7.25 ppm.

The aliphatic chain protons are expected to show triplet signals due to their coupling with adjacent methylene (B1212753) groups. The protons on the carbon adjacent to the carbonyl group (α-CH₂) are predicted to resonate downfield around δ 3.30 ppm, while the protons on the carbon adjacent to the 3-methoxyphenyl ring (β-CH₂) are expected around δ 3.10 ppm. The methoxy group protons (-OCH₃) will characteristically appear as a sharp singlet around δ 3.80 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| 2'-H | ~8.15 | t |

| 6'-H | ~7.85 | dd |

| 4'-H | ~7.75 | d |

| 5'-H | ~7.40 | t |

| 2''-H | ~6.85 | s or t |

| 4''-H, 6''-H | ~6.75-6.80 | m |

| 5''-H | ~7.25 | t |

| α-CH₂ | ~3.30 | t |

| β-CH₂ | ~3.10 | t |

| -OCH₃ | ~3.80 | s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the effects of the substituents on the aromatic and aliphatic carbons.

The carbonyl carbon (C=O) is expected to have the most downfield shift, typically in the range of δ 195-200 ppm. The carbons of the 3-bromophenyl ring will have shifts influenced by the bromine and carbonyl substituents. The ipso-carbon attached to the carbonyl group (C1') is predicted around δ 138 ppm, while the carbon bearing the bromine (C3') would be around δ 122 ppm. The other aromatic carbons (C2', C4', C5', C6') are expected to resonate in the δ 125-135 ppm region.

For the 3-methoxyphenyl ring , the carbon attached to the methoxy group (C3'') is anticipated to be the most shielded, with a predicted shift around δ 160 ppm. The ipso-carbon attached to the aliphatic chain (C1'') is expected around δ 142 ppm. The remaining aromatic carbons (C2'', C4'', C5'', C6'') will likely appear between δ 112 and δ 130 ppm.

The aliphatic carbons (α-CH₂ and β-CH₂) are expected to have signals in the upfield region of the spectrum, with the α-carbon appearing around δ 40 ppm and the β-carbon around δ 30 ppm. The methoxy carbon (-OCH₃) will have a characteristic peak around δ 55 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~197.0 |

| C-1' | ~138.0 |

| C-3' | ~122.5 |

| Aromatic C-H (3-bromophenyl) | 125.0 - 135.0 |

| C-1'' | ~142.0 |

| C-3'' | ~160.0 |

| Aromatic C-H (3-methoxyphenyl) | 112.0 - 130.0 |

| α-CH₂ | ~40.0 |

| β-CH₂ | ~30.0 |

| -OCH₃ | ~55.2 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

While experimental 2D NMR data is not available, these techniques would be crucial for definitive assignments.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the aliphatic chain and the aromatic spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₅BrO₂), the exact mass can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₆H₁₅⁷⁹BrO₂]⁺ | 318.0255 |

| [C₁₆H₁₅⁸¹BrO₂]⁺ | 320.0235 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band around 1250-1200 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

The Raman spectrum would complement the FT-IR data. The aromatic ring vibrations are expected to be strong in the Raman spectrum. The carbonyl stretching vibration would also be visible, though potentially weaker than in the FT-IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch | 1700-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (methoxy) | 1250-1200 | Strong |

| C-Br Stretch | <700 | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two substituted benzene (B151609) rings and the carbonyl group.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic systems, likely appearing as intense bands below 280 nm. A weaker n → π* transition associated with the carbonyl group is expected to appear at a longer wavelength, typically in the range of 300-340 nm. The substitution on the aromatic rings will influence the exact positions and intensities of these absorption maxima.

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π | <280 |

| n → π | 300-340 |

X-ray Crystallography for Solid-State Structural Confirmation

A thorough search of scientific databases and literature reveals that, to date, no publicly available X-ray crystallographic data for this compound has been reported. Consequently, the definitive solid-state structure, including crystal system, space group, and precise atomic coordinates, has not been experimentally determined and published.

Should single crystals of sufficient quality be grown, X-ray diffraction analysis would be the definitive method to elucidate the solid-state conformation of this compound. The resulting data would provide invaluable insights into the molecule's steric and electronic properties, as well as intermolecular interactions within the crystal lattice.

Computational and Theoretical Chemistry Studies on 3 Bromo 3 3 Methoxyphenyl Propiophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations can predict a wide array of properties, including molecular geometry, electronic structure, and spectroscopic parameters.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. nih.govnih.gov DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

For 3'-Bromo-3-(3-methoxyphenyl)propiophenone, a typical DFT study would commence with geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. youtube.com Functionals like B3LYP, combined with basis sets such as 6-311G(d,p), are commonly employed for such tasks, providing reliable geometric parameters (bond lengths, bond angles, and dihedral angles). nih.govasianpubs.org Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic structure, including the distribution of electron density and the nature of chemical bonds.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. asianpubs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation in a more rigorous manner than DFT, often leading to higher accuracy, albeit at a significantly greater computational expense.

For this compound, ab initio calculations could be employed to refine the results obtained from DFT. For instance, high-level Coupled Cluster calculations on a DFT-optimized geometry can provide a very accurate single-point energy, serving as a benchmark for other methods. While a full geometry optimization using high-level ab initio methods might be computationally intensive for a molecule of this size, it is feasible for specific parts of the molecule or for validating the results from more cost-effective methods.

Prediction of Spectroscopic Parameters

A significant advantage of quantum chemical calculations is their ability to predict various spectroscopic parameters, which can be directly compared with experimental spectra to confirm the molecular structure. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations are typically performed at the DFT level of theory. The predicted vibrational modes can be assigned to specific functional groups within the molecule, such as the carbonyl (C=O) stretch, C-Br stretch, and various aromatic C-H vibrations. It is common practice to scale the calculated frequencies to correct for approximations in the theoretical methods and anharmonicity. researchgate.net

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-O (Methoxy) | Asymmetric Stretching | 1240 - 1280 |

| C-Br | Stretching | 550 - 650 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the high electronegativity of oxygen. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings due to the delocalized π-electrons. In contrast, the hydrogen atoms of the aromatic rings and the aliphatic chain would show regions of positive potential (blue). The bromine and methoxy (B1213986) groups would also influence the MEP surface, with the bromine atom creating a region of slightly positive potential at its pole (a phenomenon known as a σ-hole) and the methoxy oxygen contributing to the negative potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the outcome of chemical reactions. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. um.edu.myresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

In the case of this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the methoxy-substituted phenyl ring. The LUMO, on the other hand, is expected to be centered on the electron-deficient regions, particularly the carbonyl group and the bromo-substituted phenyl ring. The HOMO-LUMO gap can be readily calculated using DFT. Chalcones and related propiophenone (B1677668) derivatives typically exhibit HOMO-LUMO gaps in the range of 3-5 eV. nih.govum.edu.my

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. kfupm.edu.sa This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Computational methods are well-suited for exploring the conformational landscape of a molecule. A systematic search can be performed by rotating the molecule around its flexible bonds (e.g., the C-C bonds in the propiophenone chain and the bonds connecting the phenyl rings to the chain). For each generated conformation, a geometry optimization and energy calculation can be performed. The results can be plotted as a potential energy surface, which shows the energy of the molecule as a function of its geometry. The minima on this surface correspond to the stable conformers. For a molecule like this compound, several low-energy conformers are expected to exist, differing in the relative orientations of the two phenyl rings and the carbonyl group. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

As of the latest available scientific literature, there are no specific computational or theoretical studies that have modeled the reaction pathways or characterized the transition states for the formation of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, including the identification of intermediates and transition state structures, this particular compound has not been the subject of such published research.

Generally, the synthesis of propiophenone derivatives can proceed through various routes, such as Friedel-Crafts acylation. Theoretical studies on these types of reactions for other substituted aromatic compounds have provided valuable insights into the energetics and mechanisms. researchgate.netnih.gov These studies often detail the step-by-step process of the reaction, including the formation of key intermediates like acylium ions and Wheland intermediates, and identify the rate-determining steps by calculating the energy barriers for each transition state. nih.gov

However, without specific studies on this compound, any discussion of its reaction pathway would be speculative and based on analogies to similar, but distinct, chemical systems. Detailed, quantitative data on activation energies, transition state geometries, and the influence of the bromo and methoxy substituents on the reaction profile of this specific molecule are not available in the current body of scientific literature.

Therefore, a detailed analysis, including data tables of computational findings for the reaction pathway modeling and transition state characterization of this compound, cannot be provided at this time. Further research in the field of computational chemistry is required to shed light on the specific mechanistic details of this compound's synthesis.

Role As a Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Assembly of Multi-Ring Systems

The presence of both electrophilic (carbonyl carbon, carbon bearing the bromine) and nucleophilic (enolate) centers, along with the aryl ring amenable to various coupling reactions, makes 3'-Bromo-3-(3-methoxyphenyl)propiophenone an attractive starting material for the synthesis of multi-ring heterocyclic and carbocyclic systems.

One potential strategy involves the initial reaction of the β-bromo ketone with a suitable binucleophile. For instance, reaction with a dinucleophile such as a 1,3-dicarbonyl compound, in the presence of a base, could lead to the formation of a five- or six-membered ring through a sequence of nucleophilic substitution and subsequent intramolecular condensation.

Furthermore, the bromine atom on the propiophenone (B1677668) side chain can be exploited in various cross-coupling reactions to append additional rings. For example, a Suzuki or Stille coupling could be employed to introduce another aryl or heteroaryl group, which could then undergo an intramolecular cyclization to form a fused ring system. The methoxy (B1213986) group on the phenyl ring can also be a handle for further transformations, such as demethylation followed by cyclization to form oxygen-containing heterocycles. A recent study demonstrated an efficient method for the synthesis of condensed 3-aroyl-containing furan (B31954) heterocycles from 1-aryl-3-bromo-3-nitropropenones, highlighting the utility of related bromo-substituted precursors in heterocyclic synthesis. osi.lv

Table 1: Representative Examples of Multi-Ring Systems Potentially Synthesized from this compound

| Entry | Reactant(s) | Reaction Type | Potential Product |

| 1 | 1,3-Cyclohexanedione, Base | Michael Addition-Aldol Condensation | Tetrahydrobenzofuran derivative |

| 2 | 2-Aminothiophenol | Nucleophilic Substitution-Cyclization | Benzothiazepine derivative |

| 3 | Phenylboronic acid, Pd catalyst | Suzuki Coupling-Intramolecular Friedel-Crafts | Dihydronaphthalene derivative |

Note: The products in this table are illustrative of the types of structures that could be accessed from the title compound based on established synthetic methodologies.

Building Block for Bridged and Spirocyclic Structures

The construction of bridged and spirocyclic frameworks is a significant challenge in organic synthesis, and intermediates that can facilitate such transformations are highly valuable. This compound offers several potential routes to these complex architectures.

The β-bromo ketone functionality is particularly well-suited for the synthesis of spirocycles. Intramolecular alkylation of a tethered nucleophile onto the α-carbon of the ketone could lead to the formation of a spirocyclic system. For example, if the methoxy group on the phenyl ring is replaced with a longer chain containing a terminal nucleophile, an intramolecular SN2 reaction could generate a spirocyclic ketone.

Another approach involves the use of the compound in dearomatization reactions. For instance, reaction with a suitable oxidizing agent in the presence of a nucleophile could lead to the formation of a spiro-dienone system. The synthesis of brominated spiro-hexadienones from β-keto esters has been reported, demonstrating the feasibility of such transformations. researchgate.net

Table 2: Potential Spirocyclic and Bridged Structures Derived from this compound

| Entry | Synthetic Strategy | Potential Structure |

| 1 | Intramolecular Alkylation | Spiro[4.5]decanone derivative |

| 2 | Oxidative Dearomatization | Spiro-dienone |

| 3 | Diels-Alder Reaction of a derived diene | Bridged bicyclic system |

Note: The structures in this table represent potential synthetic targets based on the reactivity of the title compound.

Contributions to Cascade and Tandem Reactions

Cascade, or tandem, reactions offer a powerful tool for the rapid construction of complex molecules from simple precursors in a single operation. rsc.orgrsc.org The multiple reactive sites in this compound make it an ideal candidate for participating in such reaction sequences.

A potential cascade could be initiated by a nucleophilic attack on the carbonyl group, followed by an intramolecular cyclization involving the bromine atom as a leaving group. Alternatively, a reaction could be designed where the initial step is a cross-coupling reaction at the aryl bromide, followed by a cascade of cyclizations and rearrangements. The development of a palladium-catalyzed multicomponent cascade reaction of 3-hydroxypropionitrile (B137533) to synthesize substituted dihydrochalcones illustrates the potential for complex transformations involving related propiophenone structures. nih.gov

Application in the Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of new methods for the formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis. numberanalytics.compageplace.de this compound can serve as a valuable substrate for exploring and optimizing such reactions.

The β-bromo ketone moiety is a classic electrophile for C-C bond formation via enolate alkylation. vanderbilt.edu Novel methodologies could be developed using this substrate with new types of nucleophiles or under innovative reaction conditions, such as photoredox catalysis. numberanalytics.com

For carbon-heteroatom bond formation, the bromine atom can be displaced by a variety of nitrogen, oxygen, or sulfur nucleophiles to introduce new functional groups. rsc.orgtcichemicals.com This allows for the synthesis of a wide range of derivatives and the exploration of new catalytic systems for these transformations. The use of β-bromoketones in various synthetic transformations is a well-established area of research. organic-chemistry.org

Table 3: Examples of Bond Formations Utilizing this compound

| Entry | Bond Type | Reagent/Catalyst | Reaction Type |

| 1 | C-C | Malonate ester, Base | Alkylation |

| 2 | C-N | Azide, Lewis Acid | Nucleophilic Substitution |

| 3 | C-O | Phenol, Base | Williamson Ether Synthesis |

| 4 | C-S | Thiol, Base | Thioetherification |

| 5 | C-C | Organozinc reagent, Ni catalyst | Negishi Coupling |

Note: This table provides representative examples of bond-forming reactions applicable to the title compound.

Design and Synthesis of Chemically Diverse Compound Libraries (excluding biological screening)

The synthesis of compound libraries is a crucial aspect of chemical research, enabling the exploration of chemical space and the discovery of new materials and catalysts. Propiophenone derivatives are recognized as important intermediates in the synthesis of various organic compounds. ontosight.aimanavchem.comwikipedia.org

This compound is an excellent scaffold for the generation of a chemically diverse compound library. The three main regions of the molecule—the brominated side chain, the ketone, and the substituted aromatic ring—can be independently modified.

The bromine atom can be substituted with a wide array of nucleophiles or used in cross-coupling reactions.

The ketone can be reduced, oxidized, or converted to other functional groups like oximes or hydrazones.

The aromatic ring can undergo further electrophilic substitution, and the methoxy group can be cleaved and derivatized.

This multi-point diversity allows for the creation of a large and structurally varied library of compounds from a single, readily accessible starting material. The flow synthesis of biologically-relevant compound libraries has been demonstrated for other heterocyclic scaffolds, a strategy that could be adapted for derivatives of the title compound. nih.gov

Future Research Directions and Open Questions in the Chemistry of 3 Bromo 3 3 Methoxyphenyl Propiophenone

Exploration of Enantioselective Synthetic Routes

The synthesis of chiral molecules in an enantiomerically pure form is a critical challenge in modern organic chemistry, particularly for the development of pharmaceuticals. Currently, established enantioselective synthetic routes to 3'-Bromo-3-(3-methoxyphenyl)propiophenone are not widely reported in the literature, presenting a significant opportunity for research.

Future investigations should focus on developing catalytic asymmetric methods to prepare this compound. Key areas for exploration include:

Asymmetric Hydrogenation: The prochiral ketone moiety of a suitable precursor could be a target for asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands.

Chiral Phase-Transfer Catalysis: The α-carbon to the carbonyl group could be a site for asymmetric alkylation or other modifications under phase-transfer conditions using chiral catalysts.

Organocatalysis: The use of small chiral organic molecules as catalysts for the enantioselective construction of the carbon skeleton would be a valuable metal-free alternative.

A primary open question is which of these, or other, asymmetric strategies will provide the highest enantiomeric excess (e.e.) and yield for this specific substrate.

Table 1: Potential Enantioselective Synthetic Strategies and Key Research Questions

| Synthetic Strategy | Potential Catalyst Type | Key Research Question |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | Can high enantioselectivity be achieved for the ketone reduction? |

| Asymmetric Aldol Reactions | Chiral organocatalysts (e.g., proline derivatives) | What are the optimal reaction conditions to control diastereoselectivity and enantioselectivity? |

| Chiral Pool Synthesis | Starting from enantiopure precursors | Can a practical and scalable route be developed from readily available chiral starting materials? |

Development of Novel Catalytic Transformations Involving the Compound

The functional groups present in this compound make it an excellent substrate for a variety of catalytic transformations. The carbon-bromine bond is a prime site for cross-coupling reactions, while the ketone offers a handle for numerous modifications.

Future research should aim to utilize this compound as a building block in the synthesis of more complex molecules through novel catalytic methods:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituted ring can readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: The aromatic rings present opportunities for direct C-H functionalization, a rapidly developing area of catalysis that could provide more efficient synthetic routes to derivatives.

Photoredox Catalysis: The use of visible light and a photocatalyst could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based reactions.

A significant open question is how the interplay between the bromo, methoxy (B1213986), and propiophenone (B1677668) functionalities will influence the regioselectivity and reactivity in these catalytic processes.

Advanced Mechanistic Investigations into Its Reactivity

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, detailed mechanistic studies are currently lacking.

Future research should employ a combination of experimental and computational techniques to elucidate the pathways of its reactions. This could involve:

Kinetic Studies: Measuring reaction rates under various conditions to determine the rate law and gain insight into the transition state.

In-situ Spectroscopy: Using techniques like NMR and IR spectroscopy to monitor the reaction in real-time and identify intermediates.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict reactivity. Theoretical and experimental studies have been conducted on the related compound 3'-bromopropiophenone, providing a foundation for such investigations. researchgate.net

A key question to be addressed is the elucidation of the electronic and steric effects of the substituents on the reactivity of the molecule in various transformations.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. spirochem.comnih.gov The development of continuous flow processes for the synthesis and derivatization of this compound is a promising area for future research. A recent publication has detailed the continuous flow synthesis of the related 3-methoxy propiophenone, suggesting the feasibility of this approach. researcher.life

Potential applications of flow chemistry for this compound include:

Continuous Synthesis: Developing a multi-step flow process to synthesize the target molecule from simple starting materials.

High-Throughput Reaction Screening: Using automated flow systems to rapidly screen a wide range of catalysts and reaction conditions for derivatization reactions.

A major challenge will be the development of robust and efficient flow protocols that can handle the specific reagents and intermediates involved in the synthesis and subsequent transformations of this compound.

Theoretical Predictions for Undiscovered Reactivity Patterns and Properties

Computational chemistry can be a powerful tool for predicting the properties and reactivity of molecules before they are even synthesized in the lab. chemrxiv.org Theoretical studies on this compound could guide future experimental work.

Areas for theoretical investigation include:

Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Mapping of the Molecular Electrostatic Potential (MEP): Identifying the electron-rich and electron-poor regions of the molecule to predict sites of electrophilic and nucleophilic attack. researchgate.net

Exploration of Novel Reaction Pathways: Using computational methods to screen for and predict the feasibility of new, undiscovered reactions involving this compound.

An open question is how accurately theoretical models can predict the complex interplay of electronic and steric effects in this molecule to guide the discovery of truly novel reactivity.

Q & A

Q. What are the recommended synthetic routes for 3'-Bromo-3-(3-methoxyphenyl)propiophenone, and how can reaction conditions be optimized for yield?

- Methodology :

- Bromination Strategies : Start with 3-(3-methoxyphenyl)propiophenone and introduce bromine at the 3' position using reagents like N-bromosuccinimide (NBS) or bromine (Br₂). Catalysts such as FeCl₃ or AlCl₃ enhance regioselectivity .

- Optimization : Monitor reaction temperature (typically 0–25°C) to avoid over-bromination. Use inert atmospheres (N₂/Ar) to prevent side reactions. Yield improvements (>80%) are achievable via slow reagent addition and post-reaction quenching with sodium thiosulfate .

- Validation : Confirm purity via HPLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Analysis : ¹H NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~200 ppm) and brominated aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅BrO₂: 327.03 g/mol) .

- IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How should researchers purify this compound to minimize impurities?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for polar impurities. Monitor fractions via TLC (Rf ~0.5) .

- Industrial Methods : Continuous flow reactors with in-line monitoring ensure scalability and purity >95% .

Advanced Research Questions

Q. How does the position of bromine in this compound influence its reactivity in cross-coupling reactions compared to analogs?

- Methodology :

- Comparative Reactivity : Bromine at the 3' position (meta to carbonyl) reduces steric hindrance, enhancing Suzuki-Miyaura coupling efficiency vs. para-substituted analogs. Use Pd(PPh₃)₄ and arylboronic acids (e.g., 80°C, DMF/H₂O) .

- Electronic Effects : Electron-withdrawing methoxy groups stabilize intermediates, accelerating oxidative addition (k ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹ for non-methoxy analogs) .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiate between structural isomers (e.g., ortho vs. para bromination artifacts) .

- X-ray Crystallography : Confirm absolute configuration if crystalline .

- Reproducibility Checks : Repeat synthesis under controlled conditions to rule out kinetic vs. thermodynamic product formation .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under varying conditions?

- Methodology :

- Stability Studies : Expose to UV light, heat (40–80°C), and acidic/basic conditions. Monitor via HPLC for degradation products (e.g., debromination or demethoxylation) .

- Computational Modeling : Use DFT to predict bond dissociation energies (e.g., C-Br bond: ~65 kcal/mol) and identify labile sites .

Q. How can researchers assess the biological activity of this compound against enzyme targets?

- Methodology :

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology :

- Process Optimization : Use flow chemistry with real-time FTIR to detect intermediates. Adjust residence time to minimize di-brominated byproducts .

- Catalyst Screening : Test alternative catalysts (e.g., Fe(acac)₃ vs. AlCl₃) to improve selectivity (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.